molecular formula C4H7Cl2FO B13993636 2-Butanol,1,1-dichloro-1-fluoro- CAS No. 6301-93-5

2-Butanol,1,1-dichloro-1-fluoro-

Cat. No.: B13993636
CAS No.: 6301-93-5
M. Wt: 161.00 g/mol
InChI Key: SMYVIYNRYCBPJF-UHFFFAOYSA-N
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Description

2-Butanol,1,1-dichloro-1-fluoro- is an organic compound with the molecular formula C4H8Cl2FO It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol,1,1-dichloro-1-fluoro- typically involves the halogenation of 2-butanol. One common method is the reaction of 2-butanol with a mixture of chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of 2-Butanol,1,1-dichloro-1-fluoro- can be achieved through a continuous flow process. This involves the use of large-scale reactors where 2-butanol is continuously fed into the reactor along with chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Butanol,1,1-dichloro-1-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less halogenated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 2-Butanone or butanoic acid.

    Reduction: 2-Butanol or partially halogenated butanol derivatives.

    Substitution: Various substituted butanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanol,1,1-dichloro-1-fluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Explored for its potential use in pharmaceutical formulations and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.

Mechanism of Action

The mechanism by which 2-Butanol,1,1-dichloro-1-fluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-1-fluoroethane: Another halogenated compound with similar chemical properties.

    2-Butanol,1,1-dichloro-1-bromo-: A brominated analog of 2-Butanol,1,1-dichloro-1-fluoro-.

    2-Butanol,1,1-dichloro-1-iodo-: An iodinated analog with different reactivity.

Uniqueness

2-Butanol,1,1-dichloro-1-fluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6301-93-5

Molecular Formula

C4H7Cl2FO

Molecular Weight

161.00 g/mol

IUPAC Name

1,1-dichloro-1-fluorobutan-2-ol

InChI

InChI=1S/C4H7Cl2FO/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3

InChI Key

SMYVIYNRYCBPJF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(Cl)Cl)O

Origin of Product

United States

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